

Application Note: ^1H and ^{13}C NMR Assignments for Isopentedrone

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Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: *B1652364*

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Introduction

Isopentedrone (1-methylamino-1-phenylpentan-2-one) is a synthetic cathinone and a structural isomer of pentedrone. As a designer drug, its unambiguous identification is crucial for forensic and research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. This application note provides a detailed protocol and the corresponding ^1H and ^{13}C NMR spectral data assignments for **Isopentedrone**, based on previously reported data.^{[1][2]} The structural confirmation of **Isopentedrone** was achieved through one- and two-dimensional NMR spectroscopy on its hydrochloride salt.^{[1][2]}

Chemical Structure

The chemical structure of **Isopentedrone** is presented below, with atoms numbered for clarity in the NMR data tables.

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Figure 1. Chemical structure of **Isopentedrone**.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for **Isopentedrone** were assigned based on the analysis of a mixture containing this compound.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for Isopentedrone

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	4.5 - 4.6	m	-
H-3	2.5 - 2.6	m	-
H-4	1.4 - 1.5	m	-
H-5	0.8 - 0.9	t	~7.4
H-7	7.3 - 7.5	m	-
H-8	7.3 - 7.5	m	-
H-9	7.3 - 7.5	m	-
H-11	2.4 - 2.5	s	-

Note: The data presented is based on the assignments reported by Westphal et al. (2012) in Forensic Science International. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Data for Isopentedrone

Atom Number	Chemical Shift (δ) ppm
C-1	~65
C-2	~210
C-3	~35
C-4	~17
C-5	~14
C-6	~135
C-7	~129
C-8	~129
C-9	~130
C-10	~129
C-11	~33

Note: The data presented is based on the assignments reported by Westphal et al. (2012) in Forensic Science International. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of small molecules like **Isopentendrone**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **Isopentendrone** hydrochloride sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform- d (CDCl_3), methanol- d_4 (CD_3OD), or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)) in a clean, dry NMR tube.
- Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

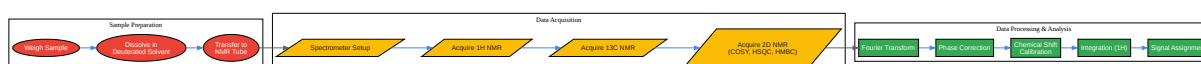
- The NMR experiments are performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- 2D NMR (for full assignment):
 - To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
- Assign the signals in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **Isopentedrone** molecule.

Workflow for NMR Analysis of Isopentedrone



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Caption: Workflow for the NMR analysis of **Isopentedrone**.

Conclusion

This application note provides the assigned ^1H and ^{13}C NMR data for **Isopentedrone**, along with a standardized protocol for its analysis. The provided data and methods are essential for the accurate identification and characterization of this synthetic cathinone in forensic, clinical, and research settings. The use of two-dimensional NMR techniques is recommended for unambiguous assignment of all proton and carbon signals.

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References

- 1. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

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